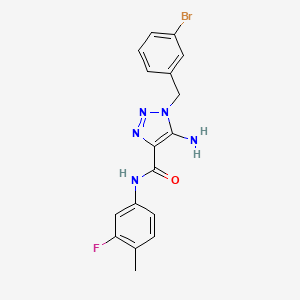

![molecular formula C22H27N3O5S B2521940 N-(4-(N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)磺酰胺基)苯基)丁酰胺 CAS No. 922076-65-1](/img/structure/B2521940.png)

N-(4-(N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)磺酰胺基)苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

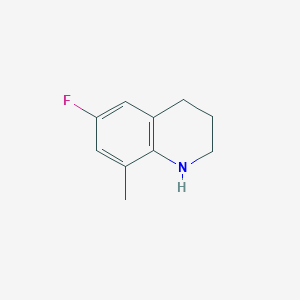

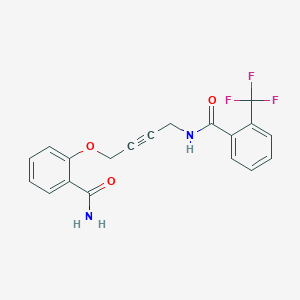

The compound N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is a chemical entity that appears to be designed for biological activity, potentially as an inhibitor of human carbonic anhydrases. This class of compounds is of interest due to their therapeutic relevance in various diseases. The compound features a [1,4]oxazepine ring, which is a seven-membered heterocyclic structure containing nitrogen and oxygen atoms, and a sulfonamide group, which is known for its role in enzyme inhibition.

Synthesis Analysis

The synthesis of related compounds involves a ring-forming cascade reaction starting with key intermediates such as 4-chloro-3-nitrobenzenesulfonamide and bis-electrophilic phenols. The primary sulfonamide group is crucial for the ring construction, as it facilitates the formation of the [1,4]oxazepine ring under mild conditions . Although the exact synthesis of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is not detailed in the provided papers, it likely follows a similar synthetic route.

Molecular Structure Analysis

The molecular structure of this compound includes a [1,4]oxazepine ring, which is a bicyclic system that can be synthesized through a ring-forming cascade reaction . The presence of a sulfonamide group is significant as it is known to interact with the zinc ion in the active site of carbonic anhydrases, which is essential for the inhibitory activity .

Chemical Reactions Analysis

The primary sulfonamide group in compounds like N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide is reactive and plays a key role in the synthesis and biological activity of the molecule. It enables the construction of the [1,4]oxazepine ring and acts as a zinc-binding group in the inhibition of carbonic anhydrases . The reactivity of the sulfonamide group is influenced by the presence of substituents on the phenyl ring, which can affect the overall biological activity of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide are not explicitly provided, related sulfonamide compounds exhibit properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to form strong interactions with biological targets such as enzymes . The substituents on the phenyl ring can modulate these properties, potentially enhancing the compound's selectivity and potency as an enzyme inhibitor.

科学研究应用

碳酸酐酶抑制剂

研究表明,与该化合物化学相关的伯磺酰胺官能团能够构建[1,4]恶二嗪环。这些环在酶抑制中充当有效的假体基团,特别是对于治疗相关的碳酸酐酶。抑制这些酶对于理解和治疗各种疾病(包括青光眼、癫痫和某些类型的浮肿)具有重要意义 (A. Sapegin 等人,2018 年)。

杂环化学和药物设计

像“N-(4-(N-(3,3,5-三甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]恶二嗪-7-基)磺酰胺基)苯基)丁酰胺”这样的化合物通常作为关键中间体或先导结构用于新型杂环化合物的合成。例如,苯并咪唑连接的恶二嗪杂化物已被合成并研究其结构和电子性质,为设计具有改善活性谱的潜在候选药物提供了见解。还对这些化合物的非线性光学 (NLO) 性质进行了评估,表明其在材料科学领域中的应用超出了药物 (A. Almansour 等人,2016 年)。

抗菌活性

化合物中存在的结构基序通常因其抗菌特性而被探索。新型吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物的合成和评估表明,这些类化合物表现出显着的抗菌活性。这一研究方向对于开发新的抗生素以对抗耐药菌株至关重要 (纳达·M·阿布纳达等人,2008 年)。

催化和绿色化学

化合物中存在的化学官能团突出了其在催化和绿色化学中的潜在应用。例如,磁性氧化铁负载的苯磺酸已被用作四氢苯并[b]吡喃的绿色合成的高效纳米催化剂,展示了类似化合物如何用于环保的合成途径 (D. Elhamifar 等人,2018 年)。

抗菌和抗炎剂

已合成含有磺酰胺基团的化合物(类似于感兴趣的化学结构),并评估了它们的抗菌和抗炎活性。此类研究对于发现既能解决感染又能解决炎症的新型治疗剂至关重要,表明这些化学框架在药物化学中的广泛适用性 (B. V. Kendre 等人,2015 年)。

属性

IUPAC Name |

N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-5-6-20(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-19-18(13-16)25(4)21(27)22(2,3)14-30-19/h7-13,24H,5-6,14H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECWHGNJMZENAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

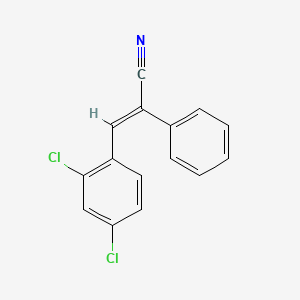

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

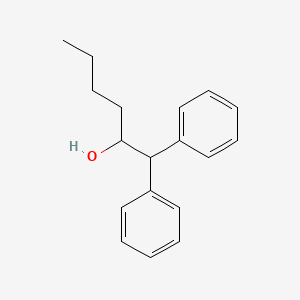

![8-(3-methoxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2521868.png)

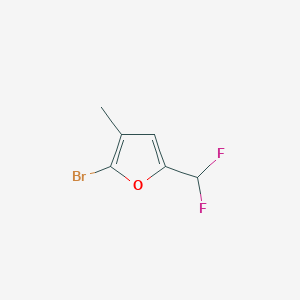

![6-chloro-N-[2-(naphthalen-2-yloxy)ethyl]pyridine-3-carboxamide](/img/structure/B2521873.png)